Home > Products > Screening Compounds P14931 > Ledipasvir D-tartrate
Ledipasvir D-tartrate - 1499193-68-8

Ledipasvir D-tartrate

Catalog Number: EVT-1802124
CAS Number: 1499193-68-8
Molecular Formula: C53H60F2N8O12
Molecular Weight: 1039.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ledipasvir D-tartrate is a pharmaceutical compound primarily used as an antiviral agent in the treatment of hepatitis C virus infections. It is a prodrug form of Ledipasvir, which inhibits the non-structural protein 5A (NS5A) of the hepatitis C virus, thereby preventing viral replication. The compound is classified as an antiviral drug and belongs to the category of direct-acting antiviral agents.

Source and Classification

Ledipasvir D-tartrate was developed by Gilead Sciences and is marketed under various names, including GS-5885. It is classified within the broader category of hepatitis C virus inhibitors and specifically targets the NS5A protein, which plays a crucial role in the viral life cycle. The compound's structure is derived from D-tartaric acid, which enhances its solubility and bioavailability compared to its parent compound, Ledipasvir .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ledipasvir D-tartrate involves several key steps that utilize modern organic chemistry techniques. Notably, the process includes:

  1. Formation of Key Intermediates: Starting materials are reacted to form intermediates that contain essential functional groups necessary for the final structure.
  2. Coupling Reactions: Various coupling reactions are employed to link different molecular fragments, such as amide bond formations.
  3. Deprotection Steps: Protective groups are removed at specific stages to reveal functional groups critical for biological activity.
  4. Purification: The final product undergoes purification processes, such as crystallization or chromatography, to achieve a high level of purity suitable for pharmaceutical use.

The synthetic route emphasizes efficiency and yield, ensuring that the final compound retains its antiviral properties while minimizing byproducts .

Molecular Structure Analysis

Structure and Data

Ledipasvir D-tartrate has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C25_{25}H26_{26}F2_{2}N4_{4}O6_{6}S, with a molecular weight of approximately 510.56 g/mol. The compound features:

  • Fluorinated Aromatic Rings: These contribute to its potency against the hepatitis C virus.
  • Amide Bonds: Essential for maintaining structural integrity and biological activity.
  • D-Tartrate Moiety: Enhances solubility and stability in aqueous environments.

The stereochemistry of Ledipasvir D-tartrate is crucial for its activity, with specific configurations that optimize its interaction with viral proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Ledipasvir D-tartrate undergoes several chemical reactions during its synthesis and in biological systems:

  1. Hydrolysis: In aqueous environments, the ester bonds may hydrolyze, releasing active Ledipasvir.
  2. Amide Coupling Reactions: These are integral during synthesis for forming key structural components.
  3. Reductive Amination: This reaction helps in constructing complex amine functionalities within the molecule.

The stability of Ledipasvir D-tartrate under physiological conditions is critical for its effectiveness as an antiviral agent .

Mechanism of Action

Process and Data

Ledipasvir D-tartrate exerts its antiviral effects primarily through inhibition of the NS5A protein in hepatitis C virus. This mechanism involves:

  • Binding to NS5A: The compound binds to the NS5A protein, disrupting its function in viral replication.
  • Inhibition of Viral Assembly: By impairing NS5A activity, Ledipasvir D-tartrate prevents the assembly of new viral particles.
  • Reduction in Viral Load: As a result of these actions, there is a significant reduction in viral load in infected patients.

Clinical studies have demonstrated that Ledipasvir D-tartrate has potent inhibitory effects against various hepatitis C virus genotypes, making it an essential component in combination therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ledipasvir D-tartrate exhibits several notable physical and chemical properties:

  • Solubility: High solubility in water due to the presence of the D-tartrate moiety enhances bioavailability.
  • Stability: The compound remains stable under standard storage conditions but should be protected from light and moisture.
  • Melting Point: Specific melting point data indicates thermal stability relevant for formulation processes.

Thermogravimetric analysis has shown that Ledipasvir D-tartrate maintains integrity across a range of temperatures, which is beneficial for pharmaceutical applications .

Applications

Scientific Uses

Ledipasvir D-tartrate is primarily used in clinical settings for treating chronic hepatitis C infections. Its applications include:

  • Combination Therapy: Often used alongside other antiviral agents like Sofosbuvir to enhance therapeutic efficacy.
  • Clinical Research: Investigated for potential use against other viral infections due to its mechanism of action against viral proteins.

The development of Ledipasvir D-tartrate has significantly advanced treatment options for hepatitis C patients, contributing to higher cure rates and improved patient outcomes .

Synthesis and Structural Elucidation of Ledipasvir D-Tartrate

Asymmetric Synthesis of the NS5A Inhibitor Core Structure

The synthesis of Ledipasvir’s chiral core relies on stereoselective strategies to construct its complex polycyclic architecture. Key intermediates include the spirocyclic imidazole moiety and the benzimidazole-fluorene system, whose asymmetric assembly dictates the compound’s antiviral specificity. A critical step involves the resolution of 5-azaspiro[2.4]heptane-6-carboxylic acid using crystallization-induced asymmetric transformation (CIAT). Traditional chiral resolution with (1S,2R)-(-)-1-amino-2-indanol yielded ≤30% of the desired (S)-enantiomer due to inefficient racemate utilization [10]. Modern approaches employ dynamic kinetic resolution with D-tartaric acid and benzaldehyde under reflux (35–100°C for 5–25 hours), directly yielding (S)-5-azaspiro[2.4]heptane-6-carboxylic acid D-tartrate with >98% optical purity [10]. Subsequent tert-butoxycarbonyl (Boc) protection and coupling reactions afford the core structure, enabling nanomolar-level NS5A inhibition (EC~50~: 34 pM GT1a, 4 pM GT1b) [4] [5].

Table 1: Key Intermediates in Ledipasvir Synthesis

IntermediateFunctionStereochemical Outcome
5-Azaspiro[2.4]heptane-6-carboxylic acidSpirocyclic scaffold precursorRacemic
(S)-Isomer D-tartrate saltChiral building block>98% ee
Boc-protected spirocycleCoupling-ready intermediateRetained (S)-configuration

Tartrate Salt Formation: Mechanistic Insights into D-Tartrate Counterion Selection

Salt formation optimizes Ledipasvir’s physicochemical properties, with D-tartrate selected over L-tartrate or other acids due to superior crystallinity and stability. The process involves dissolving Ledipasvir freebase (pK~a~ ~6.5) in solvents like ethanol or tetrahydrofuran, followed by stoichiometric addition of D-tartaric acid [1] [2]. X-ray diffraction reveals a 1:1 salt complex where the protonated imidazole nitrogen of Ledipasvir forms a charge-assisted hydrogen bond with the carboxylate group of D-tartrate (bond length: 2.58 Å) [1]. This configuration enhances lattice energy through complementary OH···O and NH···O interactions, reducing hygroscopicity versus sodium or phosphate salts. D-Tartrate’s R,R-chirality also enables tighter molecular packing than the meso-tartrate form, yielding a stable crystalline solid (melting point: 215–220°C) with aqueous solubility ~0.1 mg/mL—sufficient for bioavailability yet resistant to deliquescence [1] [4].

Table 2: Properties of Ledipasvir Salts

Salt FormSolubility (mg/mL)Melting Point (°C)Stability
D-Tartrate0.1215–220High (non-hygroscopic)
Freebase<0.05AmorphousModerate
Phosphate0.3195–200Low (hygroscopic)

Solid Dispersion Techniques for Enhanced Bioavailability

Overcoming Ledipasvir’s poor solubility (<0.1 mg/mL at pH 3–7.5) requires advanced formulation strategies. Amorphous solid dispersions (ASDs) significantly enhance dissolution kinetics via molecular-level drug dispersion in hydrophilic polymers. Two primary methods are employed:

  • Spray Drying: Ledipasvir D-tartrate and polymers like copovidone (Kollidon VA64) or Soluplus are dissolved in dichloromethane/ethanol (1:1), sprayed at 100–150°C inlet temperature. Optimal drug:polymer ratios (1:2) yield ASDs with 5-fold solubility increases and rapid dissolution (t~90%~ < 15 minutes) [3] [8].
  • Hot-Melt Extrusion (HME): Ledipasvir and hypromellose (HPMC E5) are processed at 120–140°C. Despite potential thermal degradation, HME generates physically stable ASDs due to hydrogen bonding between Ledipasvir’s carbonyl groups and HPMC’s hydroxyls, confirmed by FT-IR peak shifts (C=O stretch: 1720 → 1705 cm⁻¹) [8] [9].

In vivo studies in rats demonstrate ASDs’ efficacy: AUC values for Ledipasvir from optimized orodispersible films (ODFs) reach 4,231.4 h·ng/mL versus 3,662.5 h·ng/mL for crystalline tablets, attributable to supersaturation maintenance during gastrointestinal transit [6].

Table 3: Solid Dispersion Performance Comparison

TechniquePolymerDrug Release (t~90%~)Solubility Increase
Spray DryingCopovidone (1:2)10 minutes5.2-fold
Hot-Melt ExtrusionHPMC E5 (1:2)25 minutes4.8-fold
Crystalline TabletN/A>60 minutesBaseline

Critical Analysis of Crystallization vs. Amorphous Phase Stabilization Strategies

Crystalline salt forms offer thermodynamic stability but suffer from bioavailability limitations. Crystallization of Ledipasvir D-tartrate from alkyl acetates (e.g., ethyl acetate) produces non-hygroscopic monoclinic crystals ideal for storage, with powder X-ray diffraction (PXRD) peaks at 2θ = 5.6°, 11.2°, 17.8° [1] [2]. However, their slow dissolution (rate constant: 0.073 min⁻¹) impedes rapid absorption [6]. Conversely, amorphous dispersions achieve high supersaturation but risk recrystallization during storage. Polymer selection is critical: polyvinylpyrrolidone (PVP) inhibits crystallization via antiplasticization and molecular anchoring, extending amorphous stability to >24 months at 25°C/60% RH [3] [9]. Accelerated stability studies show that HPMC-based ASDs maintain >95% amorphous content after 3 months at 40°C, whereas Soluplus systems exhibit partial recrystallization [8]. Hybrid approaches—such as crystallization in polymeric matrices—may balance stability and performance, though clinical data remains limited.

Table 4: Stability and Performance of Ledipasvir Formulations

Formulation ApproachBioavailability (AUC, h·ng/mL)Physical StabilityKey Risk
Crystalline D-tartrate3,662.5>36 monthsSlow dissolution
Spray-dried ASD (Copovidone)4,231.424 monthsMoisture sensitivity
HME ASD (HPMC E5)4,050.318 monthsThermal degradation

Compound Names Mentioned:

  • Ledipasvir D-tartrate
  • Sofosbuvir
  • Copovidone (Kollidon VA64)
  • Hypromellose (HPMC E5, HPMC E15)
  • Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer (Soluplus)
  • Dimethyl-β-cyclodextrin
  • Polyvinylpyrrolidone (PVP)
  • (1S,2R)-(-)-1-Amino-2-indanol
  • D-Tartaric acid
  • 5-Azaspiro[2.4]heptane-6-carboxylic acid
  • (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

Properties

CAS Number

1499193-68-8

Product Name

Ledipasvir D-tartrate

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C53H60F2N8O12

Molecular Weight

1039.1 g/mol

InChI

InChI=1S/C49H54F2N8O6.C4H6O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;5-1(3(7)8)2(6)4(9)10/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2,5-6H,(H,7,8)(H,9,10)/t29-,30+,38-,39-,40-,41-;1-,2-/m00/s1

InChI Key

ZQVLPYMRXLPMDX-KEAIDYLOSA-N

SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.